molecular formula C23H24FN3O5 B2694559 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide CAS No. 1286725-30-1

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2694559
CAS No.: 1286725-30-1
M. Wt: 441.459
InChI Key: DOOZYPKQNJXEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, a fluorobenzoyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, including the formation of the benzodioxin ring, the introduction of the fluorobenzoyl group, and the coupling with the piperidine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is employed in biochemical assays to investigate its interactions with biological macromolecules.

    Medicine: The compound is explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide include other benzodioxin derivatives, fluorobenzoyl compounds, and piperidine-containing molecules.

Uniqueness

What sets this compound apart is its unique combination of structural features, which confer specific chemical and biological properties. The presence of the benzodioxin ring, fluorobenzoyl group, and piperidine moiety allows for diverse interactions and applications that may not be achievable with other similar compounds.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O5/c24-18-4-2-1-3-17(18)23(30)27-9-7-15(8-10-27)14-25-21(28)22(29)26-16-5-6-19-20(13-16)32-12-11-31-19/h1-6,13,15H,7-12,14H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOZYPKQNJXEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.